Linalool, oxide

Descripción general

Descripción

Linalool oxide is a naturally occurring monoterpene, which is a derivative of linalool. It is commonly found in various essential oils and is known for its pleasant floral aroma. Linalool oxide exists in two main forms: furanoid and pyranoid, each with cis and trans isomers. These compounds are widely used in the fragrance and flavor industries due to their aromatic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Linalool oxide can be synthesized from linalool through a regioselective mono-epoxidation of the trisubstituted double bond, followed by intramolecular cyclization of the resulting epoxy-alcohol. The process involves the transformation of linalool enantiomers into diastereoisomeric mixtures of furanoid and pyranoid oxides. The separation of these isomers is achieved through different steric hindrance of the hydroxyl functional groups .

Industrial Production Methods

The industrial production of linalool oxide typically involves the chemical synthesis of linalool followed by its oxidation. The process is scalable from milligram to multigram quantities, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Enzymatic Oxidation and Epoxidation

Linalool oxide is synthesized via enzymatic oxidation of linalool. Lipases from Candida antarctica (e.g., Novozym 435) catalyze the reaction in the presence of hydrogen peroxide (H₂O₂), achieving >90% conversion to furanoid and pyranoid oxides . Key observations:

- Reaction conditions : Ethyl acetate solvent, room temperature, 100–120 rpm stirring .

- In situ H₂O₂ generation : Glucose oxidase oxidizes glucose to produce H₂O₂, enabling continuous oxidation .

Table 1: GC Analysis of Linalool Oxide Formation Over Time

| Time (Days) | Linalool (%) | Furanoid Oxide (%) | Pyranoid Oxide (%) | Acetic Acid (%) |

|---|---|---|---|---|

| 0 | 99.3 | — | — | — |

| 1 | 5.1 | 32.9 | 4.2 | 19.7 |

| 2 | 0 | 56.5 | 6.5 | 22.1 |

| 5 | 0 | 79.8 | 9.1 | 24.2 |

Cytochrome P450-Mediated Metabolism

In mammalian systems, cytochrome P450 enzymes (e.g., CYP2D6) metabolize linalool oxide through:

- Hydroxylation : Formation of cis- and trans-8-hydroxylinalool .

- Epoxidation : Production of 6,7-epoxy-linalool, which undergoes intramolecular cyclization to furanoid or pyranoid oxides .

- Catalytic efficiency : Epoxidation affinity is 3–10× lower than hydroxylation, with cyclic ether yields 3,000–4,000× lower .

Acid-Catalyzed Rearrangements

Under acidic conditions, linalool oxide undergoes dehydration to form:

- Aliphatic dienones : Via protonation and hydride shifts.

- Monocyclic enones : Through ring contraction/expansion mechanisms .

Example Reaction :

Linalool oxide (furanoid) → 4-isopropyl-2,5-dimethylcyclohexenone (major product).

Table 2: Product Yields Under Optimized Conditions

| Product | Yield (%) | Selectivity (%) |

|---|---|---|

| 1a | 45 | 60 |

| 1b | 30 | 40 |

| 1c | 25 | 35 |

Stability and Environmental Degradation

Aplicaciones Científicas De Investigación

Introduction to Linalool and Its Oxides

Linalool, a naturally occurring monoterpene alcohol, is widely recognized for its aromatic properties and diverse applications in various industries. Among its derivatives, linalool oxide has garnered attention for its unique characteristics and potential therapeutic benefits. This article delves into the scientific research applications of linalool oxide, supported by comprehensive data and case studies.

Chemical Properties of Linalool Oxide

Linalool oxide is a cyclic ether derived from linalool, characterized by its pleasant floral aroma. It is often utilized in the fragrance industry due to its ability to enhance floral accords and provide a fresh, earthy quality . The compound exists in various forms, including cis-linalool oxide and trans-linalool oxide, each exhibiting distinct olfactory properties and biological activities.

Fragrance Industry

Linalool oxide is extensively used in perfumes and cosmetics. Its ability to impart a fresh scent makes it an essential ingredient in many personal care products. The compound enhances the overall fragrance profile by providing additional lift to floral notes .

Antimicrobial Properties

Research has highlighted the antimicrobial effects of linalool oxide against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death . Case studies demonstrate its efficacy in formulations aimed at reducing microbial load in cosmetic products .

Therapeutic Applications

Linalool oxide exhibits significant therapeutic potential due to its anti-inflammatory and antioxidant properties. Studies have shown that it can reduce inflammation markers in animal models, suggesting its use in treating conditions such as arthritis and other inflammatory diseases . Additionally, linalool oxide has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's .

Food Industry

In food applications, linalool oxide serves as a flavoring agent due to its pleasant aroma. It is also studied for its potential preservative effects, helping to extend the shelf life of food products by inhibiting microbial growth .

Pest Management

The repellent properties of linalool oxide against various pests make it a candidate for eco-friendly pest management strategies. Its application in agricultural practices helps reduce reliance on synthetic pesticides .

Case Study 1: Antimicrobial Efficacy

A study published in Natural Compounds in the Battle against Microorganisms demonstrated that linalool oxide exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. In vitro tests revealed that formulations containing linalool oxide significantly reduced bacterial counts compared to control samples .

Case Study 2: Neuroprotective Effects

In a rat model of Parkinson's disease, researchers found that linalool oxide administration led to decreased neuroinflammation and improved motor function. The study indicated that linalool oxide could modulate inflammatory pathways, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 3: Fragrance Enhancement

A comparative analysis of perfumes containing varying concentrations of linalool oxide showed that formulations with higher concentrations received better consumer ratings for scent quality. This highlights the compound's importance in the fragrance industry as a key enhancer of floral notes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Fragrance Industry | Enhances floral scents | Improves overall fragrance profile |

| Antimicrobial | Inhibits growth of bacteria and fungi | Effective against S. aureus and E. coli |

| Therapeutic | Anti-inflammatory and antioxidant properties | Reduces inflammation markers; neuroprotective |

| Food Industry | Flavoring agent; potential preservative | Extends shelf life by inhibiting microbial growth |

| Pest Management | Eco-friendly pest repellent | Reduces reliance on synthetic pesticides |

Mecanismo De Acción

The mechanism of action of linalool oxide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Linalool oxide disrupts the cell membranes of microorganisms, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer Activity: Linalool oxide induces apoptosis in cancer cells through oxidative stress.

Comparación Con Compuestos Similares

Linalool oxide is compared with other similar compounds such as linalool and linalyl acetate:

Linalool: Linalool is the parent compound of linalool oxide and has a similar floral aroma.

Linalyl Acetate: Linalyl acetate is another derivative of linalool with a fruity aroma.

List of Similar Compounds

- Linalool

- Linalyl Acetate

- Geraniol

- Citronellol

Linalool oxide stands out due to its unique combination of aromatic properties and chemical reactivity, making it a valuable compound in various fields.

Actividad Biológica

Linalool oxide, a naturally occurring compound found in various essential oils, particularly lavender and cinnamon, has garnered attention for its diverse biological activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of linalool oxide.

Chemical Structure and Properties

Linalool oxide can be classified into two isomers: cis-linalool oxide and trans-linalool oxide . Its chemical structure contributes to its reactivity and interaction with biological systems. The compound is known for its pleasant aroma and is often used in perfumery and as a flavoring agent.

Antimicrobial Properties

Linalool oxide exhibits significant antimicrobial activity against a range of microorganisms. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.3 |

| Klebsiella pneumoniae | 0.6 |

| Pseudomonas aeruginosa | 1.2 |

These findings suggest that linalool oxide could serve as a natural preservative in food products or as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Research indicates that linalool oxide possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. A study demonstrated that linalool oxide significantly reduced inflammation markers in a rat model of induced arthritis, suggesting its potential use in managing inflammatory diseases.

Antioxidant Activity

Linalool oxide also exhibits antioxidant properties, which can help mitigate oxidative stress within biological systems. In vitro studies have shown that it scavenges free radicals effectively, contributing to cellular protection against oxidative damage. This activity is crucial for preventing chronic diseases related to oxidative stress, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of linalool oxide. In animal models, it has been reported to enhance cognitive function and reduce symptoms associated with neurodegenerative diseases such as Alzheimer's disease. The compound appears to modulate neurotransmitter levels, including acetylcholine and dopamine, which are vital for cognitive health.

Case Studies

- Inhalation Therapy : A clinical trial investigated the effects of linalool oxide inhalation on patients with anxiety disorders. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential use as an anxiolytic agent.

- Cardioprotective Effects : In a study involving rats subjected to myocardial infarction, linalool oxide demonstrated cardioprotective effects by reducing infarct size and improving heart function markers, indicating its potential role in cardiovascular health.

Metabolism and Toxicology

The metabolism of linalool oxide involves cytochrome P450 enzymes, which convert it into various metabolites that may exert different biological effects. Toxicological studies have shown that while high doses can lead to adverse effects such as irritation or lethargy in animal models, moderate consumption is generally considered safe.

Propiedades

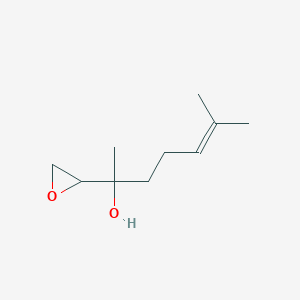

IUPAC Name |

6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOURKNXQXLKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CO1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859631 | |

| Record name | 6-Methyl-2-(oxiran-2-yl)hept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365-19-1 | |

| Record name | Linalool oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001365191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalool oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.